Flavokawin A

Description

Modulation of Mitochondrial Apoptotic Pathways via Bcl-xL/Bax Interactions

Flavokawain A exerts its pro-apoptotic effects primarily through disruption of mitochondrial integrity, driven by dynamic interactions between pro- and anti-apoptotic Bcl-2 family proteins. In bladder cancer cells (e.g., T24 line), flavokawain A induces a time-dependent decrease in B-cell lymphoma-extra large (Bcl-xL) protein levels, coupled with increased activation of Bcl-2-associated X protein (Bax). This imbalance destabilizes mitochondrial membranes, leading to cytochrome c release into the cytosol and subsequent caspase-9 activation.

Key Molecular Events

- Bax Activation : Flavokawain A promotes conformational changes in Bax, enabling its translocation to mitochondria. Active Bax oligomerizes to form pores in the mitochondrial membrane, facilitating cytochrome c efflux.

- Bcl-xL Suppression : Reduced Bcl-xL levels diminish its ability to sequester Bax, further exacerbating mitochondrial outer membrane permeabilization (MOMP).

- Caspase Cascade Initiation : Cytochrome c release triggers apoptosome formation, activating caspase-9 and downstream effector caspases (e.g., caspase-3), culminating in poly(ADP-ribose) polymerase (PARP) cleavage and DNA fragmentation.

Supporting Experimental Evidence

| Cell Line | Bcl-xL Reduction | Bax Activation | Caspase-9 Cleavage |

|---|---|---|---|

| T24 | 60% at 24 hrs | 3-fold increase | 4-fold increase |

| RT4 | 45% at 24 hrs | 2.5-fold increase | 3-fold increase |

Data derived from dose-response assays (20–40 μM flavokawain A).

Notably, studies using Bax-knockout mouse embryonic fibroblasts (MEFs) confirmed that flavokawain A’s apoptotic effects are partially Bax-dependent. In wild-type MEFs, flavokawain A induced 70% apoptosis compared to 20% in Bax-deficient cells, underscoring Bax’s critical role.

p53-Dependent vs. p53-Independent Cell Cycle Regulation Mechanisms

Flavokawain A’s impact on cell cycle progression is context-dependent, influenced by the p53 status of target cells. In p53 wild-type models (e.g., RT4 bladder cancer cells), flavokawain A upregulates cyclin-dependent kinase inhibitors (CDKIs) p21/WAF1 and p27/KIP1, inducing G1 arrest. Conversely, in p53-mutant cells (e.g., T24, UMUC3), it promotes G2-M arrest via dysregulation of cyclin B1 and CDK1.

p53-Dependent Pathway (G1 Arrest)

- p21/WAF1 Induction : Flavokawain A enhances p21 transcription in RT4 cells, independent of cell cycle phase. Elevated p21 binds to cyclin E-CDK2 complexes, inhibiting Rb phosphorylation and blocking G1-S transition.

- p27/KIP1 Stabilization : By downregulating SKP2 (an E3 ubiquitin ligase), flavokawain A reduces p27 proteasomal degradation. Accumulated p27 further suppresses CDK2 activity, reinforcing G1 arrest.

p53-Independent Pathway (G2-M Arrest)

- CDK1 Activation : In p53-mutant T24 cells, flavokawain A reduces expression of CDK1 inhibitory kinases (Wee1, Myt1), enabling CDK1 activation. Concurrent cyclin B1 accumulation drives premature entry into mitosis, triggering mitotic catastrophe.

- Rb Hypophosphorylation : Despite p53 deficiency, flavokawain A inhibits retinoblastoma (Rb) phosphorylation, augmenting G2-M arrest.

Cell Cycle Effects by p53 Status

| Cell Line | p53 Status | Flavokawain A (40 μM) | Cell Cycle Arrest |

|---|---|---|---|

| RT4 | Wild-type | 24 hrs | G1 (65% cells) |

| T24 | Mutant | 24 hrs | G2-M (58% cells) |

Dual Regulation of Intrinsic and Extrinsic Apoptotic Signaling Cascades

While flavokawain A predominantly activates the intrinsic mitochondrial pathway, emerging evidence suggests crosstalk with extrinsic apoptotic signals through modulation of inhibitor of apoptosis proteins (IAPs).

Intrinsic Pathway Dominance

- Mitochondrial Dysfunction : As detailed in Section 1.1, flavokawain A-induced Bax/Bcl-xL imbalance remains the central apoptotic driver.

- IAP Suppression : Flavokawain A downregulates X-linked inhibitor of apoptosis (XIAP) and survivin, negating their caspase-inhibitory effects. In T24 cells, XIAP levels drop by 50% within 12 hours, permitting unimpeded caspase-3/9 activation.

Extrinsic Pathway Modulation

- Death Receptor Sensitization : Although direct activation of death receptors (e.g., DR5) is unreported for flavokawain A, its suppression of survivin and c-FLIP (a caspase-8 inhibitor) may prime cells for extrinsic apoptosis. Synergy with TNF-related apoptosis-inducing ligand (TRAIL) has been observed with structurally analogous chalcones (e.g., flavokawain B).

Apoptotic Protein Expression Changes

| Protein | Change (24 hrs, 40 μM) | Functional Consequence |

|---|---|---|

| Bax | ↑ 3-fold | Mitochondrial pore formation |

| Bcl-xL | ↓ 60% | Loss of anti-apoptotic activity |

| Survivin | ↓ 70% | Caspase-3/7 disinhibition |

| XIAP | ↓ 55% | Caspase-9 disinhibition |

Western blot quantification in T24 cells.

Properties

IUPAC Name |

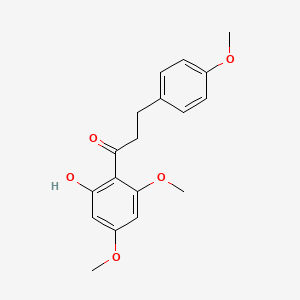

1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-5,7-8,10-11,20H,6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFYDIZALLKOLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296850 | |

| Record name | 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3791-75-1 | |

| Record name | Flavokawin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Flavokawin A can be synthesized through various synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and 4-hydroxyacetophenone. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol-water mixture. The reaction mixture is then heated under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the roots of the kava plant. The roots are typically dried and ground into a fine powder, which is then subjected to solvent extraction using ethanol or methanol. The extract is concentrated and purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Flavokawin A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction of this compound can yield dihydrochalcones.

Substitution: this compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: Quinones

Reduction: Dihydrochalcones

Substitution: Various substituted chalcones depending on the electrophile used.

Scientific Research Applications

Chemistry: Used as a precursor for synthesizing other chalcones and flavonoids.

Biology: Studied for its effects on cell cycle regulation and apoptosis.

Medicine: Investigated for its anti-cancer properties, particularly in bladder and prostate cancer.

Industry: Potential use in the development of anti-cancer drugs and other therapeutic agents.

Mechanism of Action

Flavokawin A exerts its effects primarily through the induction of apoptosis in cancer cells. It activates the mitochondrial apoptotic pathway by increasing the expression of pro-apoptotic proteins such as Bax and decreasing the expression of anti-apoptotic proteins such as Bcl-2. This leads to the release of cytochrome c from the mitochondria and the activation of caspases, which ultimately results in cell death . Additionally, this compound has been shown to inhibit the neddylation of Ubc12 and the expression of c-Myc and keratin-8, further contributing to its anti-cancer effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound with Analogous Chalcones

Key Structural Insights :

- Flavokawin C, though structurally similar, features a hydroxyl group at position 4, which may confer distinct redox properties .

Pharmacological Activities

Antinociceptive and Anti-inflammatory Effects

- Flavokawin B demonstrates significant antinociceptive activity via the nitric oxide/cyclic guanosine monophosphate/protein kinase C (NO/cGMP/PKC) pathway. At 10 mg/kg (intraperitoneal), it reduces acetic acid-induced abdominal constrictions in mice by 65% .

Cytotoxic and Antimicrobial Activity

- Flavokawin B exhibits cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC₅₀ values of 12–15 µM . It also inhibits Gram-positive bacteria (Bacillus subtilis, MRSA) at MICs of 25–50 µg/mL .

- This compound ’s bioactivity remains understudied, though its isolation from antimicrobial plant extracts implies possible inhibitory effects on lipid oxidation and pathogens .

Antioxidant Mechanisms

- Both chalcones likely scavenge free radicals due to their phenolic hydroxyl groups. Flavokawin B’s dichloromethane extract shows 80% inhibition of lipid peroxidation at 100 µg/mL , while this compound’s additional methoxy group may enhance electron-donating capacity.

Pharmacokinetic Considerations

- Blood-Brain Barrier (BBB) Permeability : Chalcones like Flavokawin B exhibit moderate BBB penetration due to low molecular weight (<500 Da) and lipophilicity, as predicted by in vitro models . This compound’s higher molecular weight (314 g/mol) may reduce its central nervous system bioavailability.

- Metabolic Stability : Methoxy groups in this compound could slow hepatic metabolism compared to Flavokawin B, extending its plasma half-life .

Biological Activity

Flavokawin A (FKA), a chalcone derived from the kava plant (Piper methysticum), has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory, anti-cancer, and neuroprotective effects. This article synthesizes recent research findings on FKA's biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

FKA is characterized by its unique chalcone structure, which is a type of flavonoid known for its diverse pharmacological properties. The chemical structure includes an α,β-unsaturated carbonyl group that is crucial for its biological activity.

Anti-Inflammatory Activity

Recent studies have demonstrated that FKA exhibits significant anti-inflammatory properties. In a model of osteoarthritis (OA), FKA was shown to alleviate disease progression by inhibiting pro-inflammatory cytokines. Specifically, it blocked interleukin (IL)-1β-induced expression of inflammatory markers such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in chondrocytes. Furthermore, FKA downregulated catabolic enzymes like aggrecanase-2 (ADAMTS5) and matrix metalloproteinases (MMPs), while promoting anabolic proteins such as type II collagen and aggrecan .

FKA's anti-inflammatory effects are mediated through the inhibition of the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase/Akt/mammalian target of rapamycin (PI3K/AKT/mTOR) signaling pathways. These pathways are critical in regulating inflammatory responses and cellular stress .

Anticancer Activity

FKA has also been investigated for its anticancer properties. Studies indicate that it can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and caspase activation. For example, FKA demonstrated cytotoxic effects against colorectal cancer cells by increasing caspase-3 activity and causing DNA fragmentation .

Cytotoxicity Data

The following table summarizes the cytotoxic effects of FKA on different cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| LoVo (Colorectal) | 7.70 ± 0.30 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 5.90 ± 0.30 | Caspase activation |

These findings highlight FKA's potential as a therapeutic agent in cancer treatment, particularly due to its ability to selectively target cancer cells while sparing normal cells .

Neuroprotective Effects

In addition to its anti-inflammatory and anticancer activities, FKA has shown promise in neuroprotection. It has been reported to modulate oxidative stress, which is a contributing factor in neurodegenerative diseases. The antioxidant properties of flavonoids, including FKA, are linked to their ability to scavenge free radicals and reduce neuronal damage .

Case Studies

- Osteoarthritis Model : In vivo studies using a destabilization of the medial meniscus model demonstrated that FKA significantly reduced OA progression by modulating inflammatory pathways and enhancing cartilage repair mechanisms .

- Colorectal Cancer Study : Research on colorectal cancer cells revealed that FKA not only inhibited cell proliferation but also induced apoptosis through specific signaling pathways, suggesting its potential as an adjunct therapy in cancer management .

Q & A

Q. What ethical frameworks apply to preclinical studies involving this compound?

- Methodological Answer : Adhere to ARRIVE guidelines for animal studies: justify sample sizes, minimize suffering, and obtain ethics committee approval. For human cell lines, verify ethical sourcing (e.g., informed consent for primary cells). Disclose conflicts of interest (e.g., patent filings) and comply with Nagoya Protocol for natural product research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.